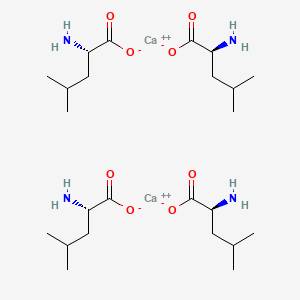

Dicalcium L-leucinate

Description

Overview of Metal-Amino Acid Complexes in Chemical Research

Metal-amino acid complexes are a cornerstone of coordination chemistry. Amino acids, as the building blocks of proteins, are inherently versatile ligands due to the presence of at least two potential donor sites: the carboxylate group (-COO⁻) and the amino group (-NH₂). This bifunctional nature allows them to form stable chelate rings with metal ions. jocpr.comwikipedia.org The study of these complexes provides insights into the roles of metal ions in biological systems, such as in metalloenzymes, and informs the design of new materials and therapeutic agents. jocpr.com

Research in this area is extensive, covering a wide range of metal ions and amino acids. jocpr.com These studies often focus on the synthesis, structural characterization, and stability of the resulting complexes. Spectroscopic techniques like infrared (IR) and UV-Visible spectroscopy, along with X-ray crystallography, are crucial tools for elucidating the coordination modes of the amino acid ligands. researchgate.netchemsociety.org.ng For instance, IR spectroscopy can confirm the involvement of the carboxyl and amino groups in coordination to the metal ion. jocpr.com The formation of these complexes is not only a subject of fundamental research but also has practical applications in areas like chiral separations and as nutritional supplements. scirp.orgglobalcalcium.com

Significance of Calcium in Coordination Chemistry with Biomolecules

Calcium, an alkaline earth metal, is a ubiquitous and essential element in biological systems, constituting about 1.4% of the human body. acs.org Its role extends far beyond its well-known function in bones and teeth. In the realm of coordination chemistry, calcium's significance lies in its interactions with a vast array of biomolecules, particularly proteins. acs.org The Ca²⁺ ion is considered a "hard" acid according to the Hard and Soft Acids and Bases (HSAB) principle, meaning it preferentially binds to "hard" oxygen donor atoms. acs.org

In proteins, calcium ions are almost exclusively coordinated to oxygen donors, primarily from the carboxylate side chains of aspartic acid and glutamic acid residues. acs.orgnih.gov A survey of calcium-binding proteins revealed that a significant majority of coordination groups involve at least one carboxylate group. acs.org The coordination number of Ca²⁺ in these protein structures can vary, with an average of six to seven ligands, which can include water molecules in addition to amino acid residues. nih.gov This coordination is crucial for a multitude of cellular processes, including signal transduction, enzyme regulation, and maintaining protein structure. rcsb.org

L-Leucine as a Ligand in Metal Complexation: Foundational Aspects

L-leucine, an essential amino acid with a branched-chain isobutyl side group, is a well-studied ligand in metal complexation. Like other α-amino acids, it typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group to form a five-membered chelate ring. jocpr.comresearchgate.netchemsociety.org.ng This mode of coordination is common for a variety of divalent cations. acs.org

The nature of the metal ion and the reaction conditions can influence the structure of the resulting complex. For example, with Cu(II), L-leucine has been observed to form a stable trans-isomer, in contrast to other branched-chain amino acids like L-valine and L-isoleucine, which may form metastable cis-isomers. scirp.org The study of metal-leucine complexes is not only of academic interest but also has implications for understanding biological processes and for practical applications. For instance, the formation of these complexes is relevant to the development of nutritional supplements and has been investigated in the context of improving the bioavailability of minerals. globalcalcium.comashs.org

Historical Context and Current Research Landscape of Dicalcium L-leucinate and Related Species

The study of calcium-amino acid chelates has evolved over time, driven by the desire to improve the bioavailability of calcium supplements. nih.gov Early calcium supplements were primarily inorganic salts like calcium carbonate, which have limitations in terms of solubility and absorption. nih.gov This led to the development of second-generation organic calcium salts and subsequently, third-generation amino acid chelated calcium. nih.gov These chelates, including calcium leucinate, were developed to overcome the precipitation issues of ionic calcium in the gastrointestinal tract. nih.gov

Current research continues to explore the synthesis, structure, and properties of calcium-amino acid complexes. A key focus is on understanding the coordination environment of the calcium ion in these structures. For instance, studies on various calcium α-aminocarboxylates have revealed that the aminocarboxylate ligands are N,O-chelating in the solid state. acs.orgacs.org The crystal structures of these compounds can be quite diverse, ranging from mononuclear complexes to one-dimensional coordination polymers. acs.org

Specifically for calcium leucinate, research has shown the formation of complexes with the general formula Ca(leu)₂·nH₂O. acs.org In one studied hydrate, [Ca₂(leu)₄(H₂O)₄] complexes are linked into infinite chains by bridging aqua ligands. acs.org The synthesis of this compound itself is typically achieved through the reaction of L-leucine with a calcium source such as calcium hydroxide (B78521) or calcium carbonate. ontosight.ai While detailed structural information specifically for "this compound" is not extensively documented in the provided search results, the broader research on calcium-amino acid systems provides a strong foundation for understanding its likely coordination chemistry.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂₄Ca₂N₂O₆ ontosight.ai |

| Molecular Weight | ~308.37 g/mol ontosight.ai |

| Appearance | White, crystalline powder ontosight.ai |

| Solubility | Highly soluble in water ontosight.ai |

| Synthesis | Reaction of L-leucine with calcium hydroxide or calcium carbonate ontosight.ai |

Table 2: Investigated Calcium α-Aminocarboxylate Hydrates

| Compound | Formula |

|---|---|

| Calcium glycinate (B8599266) hydrate | Ca(gly)₂·H₂O acs.org |

| Calcium alaninate (B8444949) hydrate | Ca(ala)₂·3H₂O acs.org |

| Calcium valinate hydrate | Ca(val)₂·H₂O acs.org |

| Calcium leucinate hydrate | Ca(leu)₂·3H₂O acs.org |

| Calcium methioninate hydrate | Ca(met)₂·nH₂O (n ≈ 2) acs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

71720-30-4 |

|---|---|

Molecular Formula |

C24H48Ca2N4O8 |

Molecular Weight |

600.8 g/mol |

IUPAC Name |

dicalcium;(2S)-2-amino-4-methylpentanoate |

InChI |

InChI=1S/4C6H13NO2.2Ca/c4*1-4(2)3-5(7)6(8)9;;/h4*4-5H,3,7H2,1-2H3,(H,8,9);;/q;;;;2*+2/p-4/t4*5-;;/m0000../s1 |

InChI Key |

RGJGKIBYJADPEN-BEHZNSCKSA-J |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.[Ca+2].[Ca+2] |

Canonical SMILES |

CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.[Ca+2].[Ca+2] |

Origin of Product |

United States |

Synthesis Methodologies for Dicalcium L Leucinate and Analogous Calcium Leucinate Complexes

Classical Solution-Based Synthesis Approaches

Traditional chemical synthesis in solution remains a cornerstone for the production of well-defined metal-amino acid complexes, including Dicalcium L-leucinate. These methods offer a high degree of control over reaction conditions and product specifications.

The principle of pH-dependent solubility is a fundamental concept in the synthesis of calcium-amino acid chelates. The solubility of both the amino acid and the resulting calcium complex is highly influenced by the pH of the solution. By carefully adjusting the pH, it is possible to induce the precipitation of the desired calcium-leucinate complex.

The process typically involves dissolving L-leucine in an aqueous solution and then introducing a calcium source, such as calcium chloride or calcium hydroxide (B78521). The pH of the mixture is then adjusted, often by the addition of a base like sodium hydroxide, to a point where the this compound complex is least soluble, leading to its precipitation out of the solution. The precise pH for optimal precipitation depends on the specific concentrations of the reactants and the temperature of the solution. For instance, in the precipitation of calcium carbonate, a related inorganic salt, the initial pH of the solution significantly influences the kinetics of precipitation and the crystalline phase of the product. nih.gov Similarly, for calcium phosphate (B84403) precipitation, controlling the pH is crucial for obtaining the desired phase. mdpi.com In the context of amino acids, studies have shown that they can influence the precipitation of calcium salts, acting as promoters in some cases. mdpi.com

Table 1: Factors Influencing pH Adjustment and Precipitation of Calcium-Amino Acid Chelates

| Parameter | Influence on the Process |

| Initial pH | Determines the initial speciation of L-leucine and the driving force for the reaction. |

| Final pH | Dictates the solubility of the this compound complex and, therefore, the yield of the precipitation. |

| Rate of pH change | Can affect the particle size and morphology of the precipitated complex. |

| Temperature | Influences the solubility of both reactants and the final product, as well as the reaction kinetics. |

| Concentration of Reactants | Affects the supersaturation of the solution and the rate of precipitation. |

This table summarizes the key parameters that are controlled during the synthesis of calcium-amino acid chelates via pH adjustment and precipitation.

Reflux Synthesis: This conventional heating method involves boiling the reaction mixture and condensing the vapors back into the reaction vessel. This technique allows for the reaction to be carried out at a constant and elevated temperature for an extended period, which can be necessary to drive the reaction to completion and ensure a high yield of the desired complex. For the synthesis of calcium-amino acid complexes, refluxing a solution of a calcium salt and L-leucine in a suitable solvent can lead to the formation of this compound. While effective, reflux methods can be time-consuming and energy-intensive. indexcopernicus.com

Microwave-Assisted Synthesis: In recent years, microwave-assisted synthesis has emerged as a more efficient alternative to conventional heating methods for the synthesis of metal complexes. nih.gov Microwave irradiation directly heats the reactants, leading to a rapid increase in temperature and significantly shorter reaction times, often from hours to minutes. indexcopernicus.com This can also lead to higher yields and improved product purity. orientjchem.org The synthesis of various metal-amino acid complexes has been successfully demonstrated using microwave irradiation, suggesting its applicability for the production of this compound. researchgate.net Comparative studies have shown that microwave-assisted methods can offer significant advantages over conventional reflux techniques in terms of reaction speed and efficiency. javeriana.edu.coresearchgate.netjaveriana.edu.co

Table 2: Comparison of Reflux and Microwave-Assisted Synthesis for Metal Complexes

| Feature | Reflux Synthesis | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Temperature Control | Less precise | More precise |

| Yield | Generally good | Often higher |

| Side Reactions | More likely | Less likely |

This table provides a comparative overview of the key features of reflux and microwave-assisted synthesis methodologies for the production of metal complexes.

Ligand displacement, or substitution, reactions are a common strategy in coordination chemistry for the synthesis of new complexes. wikipedia.org In the context of this compound synthesis, this would involve reacting a pre-existing calcium complex with L-leucine. If L-leucine forms a more stable complex with calcium than the original ligand, it will displace the original ligand to form the calcium-leucinate complex.

An example of this principle can be seen in the preparation of amino acid chelates where a calcium amino acid chelate is reacted with a soluble metal sulfate. The calcium is displaced by the other metal, forming a new amino acid chelate and precipitating calcium sulfate. google.com This demonstrates the feasibility of using ligand displacement as a synthetic route. The success of this method depends on the relative stability of the initial and final complexes, which is influenced by factors such as the chelate effect and the affinity of the ligands for the calcium ion.

Biorefinery and Hydrolysis-Derived Synthesis Routes for L-Leucinate Complexes

Biorefinery and hydrolysis-based methods offer a more sustainable and "green" approach to the synthesis of L-leucinate complexes. These methods utilize natural protein sources and enzymatic or microbial processes to generate the L-leucine or peptide precursors for complexation with calcium.

L-leucine is an essential amino acid and a constituent of most proteins. wikipedia.org Therefore, protein-rich biomass can serve as a renewable source for L-leucine. The process involves the hydrolysis of proteins, which is the breakdown of the protein into its constituent amino acids. This can be achieved through acid hydrolysis, alkaline hydrolysis, or enzymatic hydrolysis. youtube.com Acid hydrolysis, for example, using hydrochloric acid, is a common method for breaking down proteins into amino acids. google.com

Once the protein is hydrolyzed, the resulting mixture of amino acids can be separated to isolate L-leucine. This purified L-leucine can then be used as a ligand for the synthesis of this compound through one of the classical solution-based methods described above. This approach aligns with the principles of a circular economy by valorizing protein-rich waste streams.

An alternative and increasingly popular approach involves the use of enzymatic hydrolysis or microbial fermentation to produce peptides that can chelate calcium. nih.gov These peptide-calcium chelates can be considered analogous to this compound, as they contain leucine (B10760876) residues within the peptide chains that can participate in calcium binding.

Enzymatic Hydrolysis: This method uses specific enzymes, known as proteases, to break down proteins into smaller peptides under controlled conditions. nih.gov Different proteases have different specificities, allowing for the generation of peptides with varying amino acid sequences and sizes. mdpi.com The resulting protein hydrolysate, rich in calcium-binding peptides, can then be reacted with a calcium source to form peptide-calcium chelates. sciopen.com The calcium-binding capacity of the hydrolysate is influenced by the type of enzyme used, the degree of hydrolysis, and the amino acid composition of the resulting peptides. acs.org Studies have shown that peptides rich in acidic amino acids, such as aspartic acid and glutamic acid, as well as leucine, exhibit good calcium-binding properties. researchgate.net

Fermentation: Microbial fermentation can also be employed to produce calcium-binding peptides. rsc.orgrsc.org In this process, microorganisms are used to break down proteins and produce a variety of bioactive compounds, including peptides. The fermentation conditions, such as the microbial strain, substrate, temperature, and pH, can be optimized to maximize the production of peptides with high calcium-chelating capacity. rsc.org A combination of enzymatic hydrolysis and fermentation has also been shown to be an effective method for preparing collagen peptides with high free calcium content, which can then be chelated to form stable peptide-calcium complexes. rsc.orgrsc.orgoipub.com

Table 3: Enzymes Used in the Production of Calcium-Binding Peptides

| Enzyme | Protein Source | Resulting Peptide Characteristics |

| Trypsin | Cheese Whey Protein | Peptides with molecular weight of 1.4-3.4 kDa, rich in glutamic acid, proline, leucine, and lysine. researchgate.net |

| Alcalase | Wheat Germ Protein | High calcium binding capacity (67.5 mg/g) at a degree of hydrolysis of 21.5%. acs.org |

| Animal Protease | Tilapia Bone | High degree of hydrolysis (24.01%) and calcium chelating capacity (50.18 µg/mg). nih.gov |

| Flavourzyme | Mackerel Protein | High degree of hydrolysis (16.00%). mdpi.com |

| Papain | Mackerel Protein | Lower degree of hydrolysis compared to flavourzyme and alcalase. mdpi.com |

This table provides examples of enzymes used for the enzymatic hydrolysis of different protein sources to produce peptides with calcium-binding capacity.

Advanced Solid-State and Controlled Crystallization Techniques

Advanced synthesis techniques provide precise control over the formation of dicalcium-containing compounds, enabling the production of materials with desired characteristics. These methods include co-precipitation, sol-gel synthesis, and controlled crystallization from metastable solutions.

Co-precipitation is a widely utilized technique for the synthesis of dicalcium phosphate anhydrous (DCPA) and its derivatives. mdpi.com This method involves the simultaneous precipitation of multiple ions from a solution to form a desired compound. For instance, pure DCPA and magnesium-substituted DCPA powders have been successfully synthesized using this approach. mdpi.com The process typically uses precursors such as calcium nitrate tetrahydrate, diammonium hydrogen phosphate, and magnesium nitrate. mdpi.com

The introduction of other ions, such as magnesium, into the DCPA structure can alter its properties. For example, magnesium substitution can cause distortions at the calcium sites, which in turn reduces the stability of the DCPA structure and increases its reactivity. mdpi.com This method is valued for its ability to produce homogenous materials at a relatively low cost. The co-precipitation of crystalline calcium silicates and carbonates has also been explored, demonstrating the versatility of this technique. nsf.gov

The sol-gel method is a versatile chemical procedure for synthesizing dicalcium-based materials with high purity and homogeneity at low reaction temperatures. nih.gov This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. It is a powerful tool for producing calcium phosphate biomaterials with high reproducibility and desired morphologies. diva-portal.org

Different polymorphs of dicalcium silicate (C2S), such as α, β, and γ forms, have been synthesized using various sol-gel routes, including aqueous, non-aqueous, and the Pechini method. researchgate.net The Pechini method, in particular, has shown promise for achieving high purity and tuning the β-C2S polymorph. researchgate.net The sol-gel technique has also been employed to synthesize bioactive glasses in the SiO2–CaO–P2O5 system, where precursors like tetraethyl orthosilicate, triethyl phosphate, and calcium nitrate are used. nih.gov This method allows for the creation of materials with improved textural properties, such as increased surface area and nanoporosity. nih.gov

The process generally involves the hydrolysis and polycondensation of precursors to form a colloidal sol that is then converted into a gel network. nih.gov A final heat treatment is often required to crystallize the desired calcium silicate phases. nih.gov

Controlled crystallization from metastable solutions is a precise method for synthesizing dicalcium compounds by carefully managing the conditions to favor the growth of specific crystal phases. This technique is particularly relevant in studying both pathological and physiological crystallization processes, such as the formation of kidney stones (calcium oxalates) and bone mineralization (calcium phosphates). nih.gov

In this method, a solution is brought into a metastable state, where spontaneous nucleation is unlikely, and then seeded with preformed crystals to initiate controlled growth. nih.gov For example, the synthesis of dicalcium phosphate dihydrate (DCPD) can be achieved by preparing a metastable solution and then adding DCPD seed material. nih.gov The pH of the solution is a critical parameter that is often controlled using a pH-stat autotitrator to maintain the desired conditions for crystal growth. nih.gov

The rate of crystallization in this method is influenced by the degree of supersaturation, which is the ratio of the salt concentration in the supersaturated state to that in the saturated state. nih.gov By carefully controlling factors such as pH, temperature, and the presence of modifiers, it is possible to influence the size, shape, and phase of the resulting crystals. nih.govresearchgate.net

Optimization of Synthetic Parameters for this compound Yield and Purity

The optimization of synthetic parameters is crucial for maximizing the yield and purity of this compound. Key factors that influence the outcome of the synthesis include reactant ratios, concentrations, temperature, and reaction time.

The molar ratio of reactants is a critical factor in the synthesis of dicalcium compounds. In the co-precipitation synthesis of dicalcium phosphate anhydrous (DCPA), the (Ca + Mg)/P molar ratio is a key determinant of the final product's composition and properties. mdpi.com Similarly, in the synthesis of calcium orthophosphates, the initial Ca/P molar ratio in the aqueous solution significantly affects the phase composition of the precipitates. mdpi.com For instance, precipitates with Ca/P ratios varying from 1.51 to 1.61 have been obtained, which can be interpreted as a mixture of dicalcium phosphate (Ca/P = 1) and hydroxyapatite (B223615) (Ca/P = 1.67), or as calcium-deficient forms of hydroxyapatite. mdpi.com

The concentration of the salt solution also plays a significant role in the crystallization process. Studies on the crystallization of CaCl2 have shown that the initial salt concentration affects the rate of crystallization. nih.gov For lower initial concentrations, the crystallization rate is highly sensitive to changes in concentration due to a higher evaporation rate and a corresponding increase in supersaturation. nih.gov

Table 1: Effect of Reactant Ratios on Product Formation

| Initial Ca/P Molar Ratio | Resulting Phase Composition | Reference |

|---|---|---|

| 0.5 | Dicalcium phosphate dihydrate (at 15°C, pH 3.8) | mdpi.com |

| 1.51-1.61 | Mixture of dicalcium phosphate and hydroxyapatite or Ca-deficient hydroxyapatite | mdpi.com |

Temperature is a significant parameter that can influence the phase and hydration state of the synthesized dicalcium compounds. In the synthesis of calcium orthophosphates, precipitation at room temperature in acidic solutions typically forms dicalcium phosphate dihydrate (CaHPO4·2H2O). However, at temperatures of 50°C and higher, the anhydrous form (CaHPO4) is formed instead. mdpi.com The transition from the hydrated to the dehydrated form can also occur in the mother solution at elevated temperatures. mdpi.com

The calcination temperature in sol-gel synthesis is also crucial for obtaining the desired crystalline phases. For example, in the synthesis of dicalcium silicate, calcining the dried gel at temperatures above 1200°C may be necessary. researchgate.net The duration of the reaction, or aging time, also plays a role. In some cases, the simultaneous precipitation of dicalcium phosphate with hydroxyapatite has been observed after 24 hours of aging in the mother solution at 37°C. mdpi.com

Table 2: Influence of Temperature on Dicalcium Phosphate Synthesis

| Temperature | Resulting Product | Reference |

|---|---|---|

| Room Temperature | Dicalcium phosphate dihydrate (CaHPO4·2H2O) | mdpi.com |

| ≥ 50°C | Anhydrous dicalcium phosphate (CaHPO4) | mdpi.com |

Role of Solvent Systems and Catalysts

The synthesis of this compound and similar calcium-amino acid complexes is profoundly influenced by the choice of solvent systems and the presence of catalysts. These factors can dictate reaction rates, yield, purity, and the crystalline structure of the final product. While specific literature on this compound is sparse, principles can be drawn from the synthesis of analogous metal-organic coordination polymers and amino acid chelates.

Solvent Systems

The solvent medium is a critical component in the synthesis of calcium-leucinate complexes, primarily by facilitating the dissolution of reactants and mediating the chelation process.

Aqueous Systems: Water is a common solvent for the preparation of metallic amino acid chelates. google.com A general method involves dispersing a calcium source, such as calcium carbonate, in water, followed by the addition of the amino acid. google.com The reaction proceeds as the amino acid chelates with the calcium ions made available in the aqueous medium. In the context of forming calcium-peptide chelates, which share similarities with amino acid complexes, aqueous solutions are also standard. mdpi.com The polarity and hydrogen-bonding capabilities of water are effective in dissolving the ionic and polar reactants.

Organic and Mixed-Solvent Systems: The addition of organic solvents to an aqueous system, or their use as the primary medium, can significantly alter reaction kinetics and product characteristics. In the synthesis of metal coordination polymers like calcium bisphosphonates, polar aprotic organic solvents are known to accelerate reaction rates. nih.gov This principle can be extended to the synthesis of calcium-leucinate complexes. The choice of solvent can also impact the crystal morphology of the resulting complex. Molecular dynamics simulations and experimental studies on calcium minodronate, a metal-organic coordination polymer, have shown that different organic-water solvent systems lead to distinct crystal faces and shapes. nih.gov This is attributed to the varying interaction energies between the solvent and the crystal surfaces, which influences their growth rates. nih.gov

The table below summarizes the predicted effects of different organic-water solvent systems on the crystal morphology of a model calcium-organic complex, based on research into calcium bisphosphonates. nih.gov This illustrates the significant role of the solvent environment in determining the final product's physical properties.

| Solvent System (Organic-Water) | Key Morphological Observations | Predicted Impact on Crystal Habit |

| N-Methyl-2-pyrrolidone (NMP) - Water | Disappearance of certain crystal faces, such as (0 0 2) and (1 1 1) | Leads to a more block-like or needle-like morphology |

| Dimethylformamide (DMF) - Water | Significant alteration of crystal face dimensions | Promotes growth in specific directions, affecting the aspect ratio |

| Dimethyl sulfoxide (DMSO) - Water | Changes in the relative prominence of dominant crystal faces | Can result in flatter or more elongated crystal structures |

This data is generalized from studies on analogous calcium-organic coordination polymers and illustrates the principle of solvent influence on crystal morphology. nih.gov

Role of Catalysts

The term 'catalyst' in the synthesis of calcium-leucinate complexes can be viewed broadly, as traditional catalysts are not always required for simple chelation.

Inherent Reactivity: The formation of calcium-amino acid chelates often proceeds by reacting a calcium source with an amino acid without the need for an external catalyst. google.com The reaction is driven by the affinity of the calcium ion (a Lewis acid) for the electron-donating carboxyl and amino groups of the L-leucine molecule (Lewis bases), leading to the formation of a stable chelate ring.

Leucine as a Promoter: Research on the interaction between leucine and calcium salts in aqueous solutions has shown that leucine can act as a promoter for the crystallization of calcium carbonate. mdpi.comsemanticscholar.org Studies measuring induction times for nucleation found that the presence of leucine favors the precipitation of calcium carbonate, with the effect being more pronounced at higher leucine concentrations. mdpi.comsemanticscholar.org This suggests that during the synthesis of this compound, the leucine molecule itself may facilitate the precipitation and crystallization phase of the process by lowering the energy barrier for nucleation. semanticscholar.org

Catalysis in Related Systems: In other areas of chelate chemistry, metal ions can catalyze reactions involving the chelated ligand. For example, copper ions are known to catalyze the decarboxylation of certain keto acids through the formation of a chelate ring. escholarship.org While this is a different reaction type and metal ion, it demonstrates the principle that the chelation process itself can be a form of catalysis for subsequent transformations. However, for the direct synthesis of this compound, the primary focus remains on controlling reaction conditions like pH, temperature, and solvent rather than on external catalytic cycles.

Advanced Structural Characterization of Dicalcium L Leucinate Complexes

Vibrational and Electronic Spectroscopic Techniques for Molecular Elucidation

Vibrational and electronic spectroscopy serve as powerful tools to probe the coordination environment of the calcium ions and the conformational state of the L-leucine ligand upon complexation.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups involved in the coordination of L-leucine to calcium ions. By comparing the FTIR spectrum of Dicalcium L-leucinate with that of free L-leucine, shifts in the characteristic vibrational frequencies of the amino (-NH₂) and carboxylate (-COO⁻) groups can be observed, providing direct evidence of metal-ligand bond formation.

The coordination of the calcium ion to the L-leucine ligand occurs primarily through the carboxylate group and the amino group. jocpr.com In the FTIR spectrum of free L-leucine, the asymmetric stretching vibration of the carboxylate group appears at a specific wavenumber. jocpr.comresearchgate.net Upon chelation with calcium, this band typically shifts to a lower frequency, indicating the involvement of the carboxyl oxygen atoms in binding the metal ion. researchgate.net Similarly, the N-H bending vibration of the amino group, observed around 1514 cm⁻¹ in free leucine (B10760876), shifts to a lower wavenumber in the metal complex, confirming the participation of the amino nitrogen in coordination. jocpr.com

Studies on similar calcium-amino acid complexes have demonstrated that the magnitude of the frequency shift can provide information about the coordination mode. For instance, a larger shift in the carboxylate stretching frequency is often associated with a bidentate coordination, where both oxygen atoms of the carboxylate group interact with the calcium ion. core.ac.uknih.gov The involvement of functional groups like -COO⁻, N-H, C=O, and C-O in the formation of calcium-peptide complexes has been confirmed through spectroscopic analyses. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for L-leucine and its Calcium Complex

| Functional Group | Vibration Mode | L-leucine (cm⁻¹) | This compound (cm⁻¹) | Interpretation of Shift |

| Amino (-NH₂) | N-H Bending | ~1514 | Lower wavenumber | Coordination of nitrogen to Ca²⁺ |

| Carboxylate (-COO⁻) | Asymmetric Stretch | ~1584 | Lower wavenumber | Coordination of oxygen to Ca²⁺ |

| Carboxylate (-COO⁻) | Symmetric Stretch | ~1408 | Higher or lower wavenumber | Change in electronic environment upon chelation |

Note: The exact wavenumbers can vary depending on the experimental conditions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the this compound complex. While L-leucine itself does not have strong chromophores in the visible region, the chelation with calcium can induce changes in the electronic environment of the ligand, leading to shifts in the UV absorption bands.

The UV spectrum of L-leucine typically shows absorption bands in the far UV region, corresponding to n→π* and π→π* transitions of the carboxyl group. nih.gov Upon complexation with calcium, a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity (ε) can be observed. researchgate.net This phenomenon, known as a hypsochromic (blue) or bathochromic (red) shift, is a clear indicator of chelation. researchgate.net For instance, in studies of whey protein hydrolysate-calcium chelates, a red shift in the maximum absorption peak was observed after binding with calcium, suggesting that the oxygen atom of the carbonyl group in the peptides bonded with the Ca ions. researchgate.net

The formation of the complex can also lead to the appearance of new charge-transfer (CT) bands, which arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital or vice versa. researchgate.netresearchgate.net These CT bands are often more intense than the d-d transitions and can serve as a definitive sign of complex formation. researchgate.net

Table 2: UV-Vis Absorption Data for L-leucine and this compound

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Type of Transition |

| L-leucine | ~210 | Varies | n→π* (C=O) |

| This compound | Shifted λmax | Altered ε | Ligand-to-Metal Charge Transfer (LMCT) |

Note: Specific values for this compound are dependent on concentration and solvent.

Raman spectroscopy complements FTIR by providing information about the vibrational modes of the this compound complex, particularly for non-polar bonds and symmetric vibrations. This technique is useful for studying the low-frequency vibrations that correspond to the Ca-O and Ca-N bonds, directly probing the metal-ligand coordination.

In the Raman spectrum of L-leucine, characteristic bands are observed for the C-C and C-H vibrations of the isobutyl side chain, as well as the vibrations of the amino and carboxylate groups. researchgate.net Upon complexation with calcium, shifts in these bands can reveal subtle structural changes. For example, changes in the Raman bands associated with the carboxylate group can provide further evidence of its involvement in calcium binding. mdpi.com

Furthermore, Raman spectroscopy can be employed to study structural transitions in the solid state. Temperature-dependent Raman studies on L-leucine crystals have revealed phase transitions, and similar investigations on this compound could provide insights into its thermal stability and structural dynamics. researchgate.net The technique is also sensitive to changes in the crystalline structure, which can be altered upon the formation of the calcium complex. mdpi.com

Fluorescence spectroscopy is a highly sensitive technique that can be used to detect conformational changes in the L-leucine ligand upon binding to calcium and to monitor the binding event itself. Although L-leucine is not intrinsically fluorescent, it can be derivatized with a fluorescent probe, or its interaction with a fluorescent indicator can be monitored.

When a fluorescent probe is attached to the L-leucine molecule, changes in the fluorescence intensity, emission wavelength, and fluorescence lifetime can be observed upon calcium binding. nih.gov These changes are indicative of alterations in the local environment of the probe, which are caused by the conformational changes in the ligand as it chelates the calcium ion. nih.gov For instance, a blue shift in the emission maximum and an increase in fluorescence intensity often suggest that the probe has moved to a more hydrophobic environment, which can occur as the complex folds into a more compact structure. nih.govnih.gov

Alternatively, a competitive binding assay using a fluorescent calcium indicator can be employed. In this method, the displacement of the indicator by this compound from a calcium-indicator complex leads to a change in the fluorescence signal, allowing for the quantification of the binding affinity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of this compound in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of the protons and carbons in the L-leucine ligand, a detailed picture of the complex's conformation can be constructed.

¹H and ¹³C NMR spectra of this compound, when compared to those of free L-leucine, will show changes in the chemical shifts of the nuclei near the calcium binding sites. The protons and carbons of the carboxylate and amino groups, as well as the α-carbon and proton, are expected to be most affected. The magnitude and direction of these chemical shift perturbations can provide information about the geometry of the coordination sphere.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chirality and secondary structure of molecules. wikipedia.org As L-leucine is a chiral amino acid, this compound is also optically active and will exhibit a characteristic CD spectrum. nih.gov

The CD spectrum in the far-UV region (190-250 nm) is sensitive to the conformation of the peptide backbone. nih.govyoutube.com While this compound is not a protein, the principles of CD spectroscopy can still be applied to study the conformation of the L-leucine ligand upon complexation. Changes in the CD spectrum of L-leucine upon binding to calcium can indicate a shift in the conformational equilibrium of the ligand. nih.gov For instance, an increase in the negative ellipticity at certain wavelengths might suggest a more ordered or constrained conformation of the L-leucine molecule within the complex. nih.govnih.gov

CD spectroscopy is particularly useful for detecting conformational changes induced by metal ion binding. ucdavis.edu Studies on calcium-binding proteins have shown that the binding of Ca²⁺ can induce significant changes in their CD spectra, reflecting alterations in their secondary and tertiary structures. nih.gov Similarly, for this compound, changes in the CD signal can be used to monitor the binding process and to obtain information about the structural changes that accompany chelation.

Diffraction and Imaging Techniques for Crystalline and Morphological Analysis

X-ray Diffraction (XRD) and Quantitative X-ray Diffraction (QXRD) for Phase Identification, Crystallinity, and Polymorphism

X-ray Diffraction (XRD) is a fundamental technique for the characterization of crystalline materials. It provides information on the phase composition, crystal structure, and degree of crystallinity. jkdhs.org For this compound, XRD patterns would exhibit a unique set of diffraction peaks at specific angles (2θ), which serve as a fingerprint for its crystalline form. frontiersin.org The sharpness and intensity of these peaks are indicative of the material's crystallinity; sharp, well-defined peaks suggest a highly crystalline structure, while broad halos are characteristic of amorphous materials. nih.gov

Quantitative X-ray Diffraction (QXRD) extends the capabilities of XRD by allowing for the determination of the amounts of different phases within a multiphase sample. xray.cztamu.edu This is particularly important for assessing the purity of this compound and quantifying any crystalline impurities or different polymorphic forms. researchgate.neticdd.com Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical and chemical properties of a compound. researchgate.net XRD is a primary tool for identifying and distinguishing between different polymorphs of a substance. researchgate.net

Key applications of XRD and QXRD in the analysis of this compound include:

Phase Identification: Comparing the experimental diffraction pattern to standard databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), allows for the unambiguous identification of the this compound phase. jkdhs.org

Crystallinity Assessment: The ratio of crystalline to amorphous content can be estimated from the XRD pattern, which is a critical quality parameter.

Polymorphism Screening: XRD can detect the presence of different crystalline forms (polymorphs), which may have distinct properties. researchgate.net

Purity Analysis: QXRD can quantify the percentage of this compound in a mixture, as well as identify and quantify any crystalline impurities. mpg.de

A hypothetical XRD analysis of a this compound sample might reveal characteristic peaks at specific 2θ angles, confirming its crystalline nature. The absence of significant amorphous halos would indicate a high degree of crystallinity.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are powerful imaging techniques for visualizing the surface morphology and microstructure of solid materials. nih.govmdpi.com These methods scan a focused beam of electrons across the sample's surface, generating signals that provide information about topography, morphology, and composition. mdpi.com

For this compound, SEM and FESEM can reveal:

Particle Shape and Size: The images can show whether the particles are crystalline, amorphous, or a mixture, and provide information on their general shape (e.g., needle-like, plate-like, irregular). nih.govresearchgate.net

Surface Texture: The high magnification capabilities allow for the detailed examination of the surface texture, including roughness, porosity, and the presence of any surface defects. researchgate.netresearchgate.net

Agglomeration: These techniques can show the extent to which individual particles are clustered or agglomerated. nih.gov

Microstructure: FESEM, with its enhanced resolution, can provide detailed insights into the fine microstructure of the material. researchgate.netnih.gov

For instance, FESEM images of this compound might show well-defined crystalline structures with distinct facets, or they could reveal agglomerates of smaller particles. The information obtained is crucial for understanding the material's flowability, dissolution rate, and other physical properties.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Characterization

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and FESEM, enabling the characterization of materials at the nanoscale. carleton.edunorthwestern.edu In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the sample to form an image. nih.gov This technique can provide detailed information about:

Internal Structure: TEM can reveal the internal structure of this compound particles, including the presence of defects, grain boundaries, and different crystalline domains. mdpi.com

Nanoparticle Characterization: If this compound is in the form of nanoparticles, TEM is essential for determining their size, shape, and size distribution with high precision. mdpi.com

Crystallographic Information: Selected Area Electron Diffraction (SAED), a technique available in TEM, can provide crystallographic information from nanoscale regions of the sample. illinois.edu

TEM analysis of this compound could, for example, confirm the single-crystalline nature of individual nanoparticles or reveal the presence of stacking faults within the crystal lattice.

Elemental and Compositional Analysis for Stoichiometric Determination

Energy Dispersive Spectroscopy (EDS/EDAX) for Elemental Composition and Distribution

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM and TEM. wikipedia.org It is used for the elemental analysis of a sample. carleton.edu When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present. jeolusa.com

For this compound, EDS analysis can:

Confirm Elemental Composition: It can verify the presence of calcium, carbon, oxygen, and nitrogen, the constituent elements of the compound. researchgate.netresearchgate.net

Determine Elemental Ratios: EDS can provide semi-quantitative information about the relative abundance of these elements, which can be used to check the stoichiometry of the compound.

Elemental Mapping: When used in conjunction with SEM, EDS can create maps showing the spatial distribution of different elements on the sample's surface.

An EDS spectrum of pure this compound would show peaks corresponding to calcium, carbon, oxygen, and nitrogen, with their relative intensities reflecting the compound's chemical formula.

Atomic Absorption Spectroscopy (AAS) for Metal Content Quantification

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific elements, particularly metals. youtube.com The method is based on the absorption of light by free atoms in the gaseous state. nemi.gov

To determine the calcium content in this compound, a sample would first be dissolved in a suitable solvent. pdx.edu This solution is then introduced into a flame or a graphite furnace, where the compound is atomized. oiv.int A light beam of a specific wavelength, characteristic of calcium, is passed through the atomized sample. The amount of light absorbed is directly proportional to the concentration of calcium atoms, allowing for precise quantification. Lanthanum chloride is often added to mask interferences from other ions that might be present. nemi.gov

Table of Research Findings from Analytical Techniques

| Analytical Technique | Information Obtained | Hypothetical Findings for this compound |

| XRD/QXRD | Phase identification, crystallinity, polymorphism, purity | Sharp diffraction peaks indicating a highly crystalline structure. QXRD confirms high purity with minimal presence of other phases. |

| SEM/FESEM | Particle shape and size, surface morphology, microstructure | Well-defined, plate-like crystals with smooth surfaces. FESEM reveals some degree of particle agglomeration. |

| TEM | Nanoscale internal structure, crystallographic details | High-resolution images show a well-ordered crystal lattice with few defects. SAED patterns confirm the single-crystal nature of individual particles. |

| EDS/EDAX | Elemental composition, stoichiometry, elemental distribution | Peaks for Ca, C, O, and N are present. Semi-quantitative analysis is consistent with the theoretical elemental ratios for this compound. |

| AAS | Precise quantification of metal content | The measured calcium concentration is in close agreement with the theoretical percentage of calcium in the pure compound. |

Mass Spectrometry Techniques (e.g., ESI-QTOF, MALDI-MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry (MS) is an essential analytical tool for the precise determination of the molecular weight and structural integrity of metal-amino acid complexes like this compound. Techniques such as Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) are particularly valuable due to their "soft" ionization methods, which minimize fragmentation of the complex during analysis. creative-proteomics.com

Electrospray Ionization (ESI) is well-suited for analyzing molecules in solution and tends to produce multiply charged ions. This technique is highly effective for determining the molecular mass of polar and thermally labile molecules. ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures and can provide high-resolution mass data, which is crucial for confirming the elemental composition of the this compound complex.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a solid-state technique that involves co-crystallizing the sample with a matrix material that absorbs laser energy. This process facilitates the desorption and ionization of large, non-volatile molecules, typically producing singly charged ions. creative-proteomics.com MALDI-MS is particularly effective for confirming the formation of metal-ligand complexes. For instance, in a study on a calcium-chelating peptide derived from Mytilus edulis, MALDI-TOF MS was used to confirm the binding of a calcium ion. The analysis showed a mass peak for the peptide at an m/z of 916.203 and a separate peak for the peptide-calcium complex at m/z 956.004. nih.gov The observed mass difference of 39.801 Da corresponds closely to the molecular weight of a calcium ion, thereby confirming the formation of a 1:1 peptide-calcium complex. nih.gov A similar approach can be employed to verify the molecular weight of this compound and confirm the chelation of two calcium ions by the L-leucine ligand.

The table below illustrates how MALDI-TOF MS data can be used to confirm complex formation, based on the findings from the peptide-calcium chelate study. nih.gov

| Analyte | Theoretical Molecular Weight (Da) | Observed m/z | Interpretation |

| Peptide (LGKDQVRT) | 916.8 | 916.203 | Molecular ion of the free peptide. |

| Peptide-Calcium Complex | ~956.8 | 956.004 | Molecular ion of the peptide chelated with one calcium ion. |

Thermal Analysis Methods for Stability and Decomposition Profiles

Thermal analysis techniques are critical for characterizing the physicochemical properties of this compound, providing insights into its thermal stability, decomposition behavior, and hydration state. The primary methods used for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Hydration State

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uconn.edu This technique is instrumental in determining the thermal stability, decomposition temperatures, and the presence of volatile components such as water (hydration state) in a compound. The analysis is performed by heating a small amount of the sample on a precision balance at a constant rate. thescipub.com

For metal-amino acid complexes, TGA thermograms typically show distinct mass loss steps corresponding to specific decomposition events:

Dehydration: The initial weight loss at lower temperatures (typically below 150°C) corresponds to the removal of adsorbed or coordinated water molecules. This step is crucial for determining the hydration state of the this compound complex. thescipub.com

Decomposition of the Organic Ligand: At higher temperatures, subsequent weight loss stages are attributed to the decomposition of the L-leucine ligand. The temperature ranges and the percentage of mass lost provide information about the stability of the complex and its decomposition mechanism. mdpi.com

Formation of Final Residue: The final stable residue at the end of the experiment, often a metal oxide, can be used to confirm the metal content of the original complex.

Studies on the thermal behavior of L-leucine itself have shown that it can sublime (transition directly from solid to gas) at temperatures around 295°C under inert conditions, with decomposition occurring at higher temperatures. researchgate.netresearchgate.net The primary decomposition products of leucine include CO2, NH3, and CO. researchgate.net This intrinsic property of the ligand must be considered when interpreting the TGA data of its metal complexes.

The table below summarizes typical TGA data for a mixed-ligand metal complex containing an amino acid, illustrating the type of information that can be obtained.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 30 - 180 | 10.5 | Loss of coordinated water molecules |

| 180 - 450 | 35.0 | Decomposition of organic ligands (Part 1) |

| 450 - 700 | 25.5 | Decomposition of organic ligands (Part 2) |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. malvernpanalytical.comnih.gov It provides information on thermal events such as melting, crystallization, glass transitions, and chemical reactions. mdpi.comlinseis.com In a DSC experiment, both the sample and a reference are heated or cooled at a controlled rate, and the difference in heat flow required to maintain them at the same temperature is measured. nih.gov

For this compound, DSC analysis can reveal:

Endothermic Events: These events involve the absorption of heat and appear as downward peaks in a DSC thermogram. They can correspond to dehydration, melting, or sublimation. Studies on L-leucine have identified a strong endothermic peak corresponding to its sublimation. researchgate.net

Exothermic Events: These events release heat and appear as upward peaks. They are typically associated with crystallization or decomposition of the material. orientjchem.org

The DSC curve provides a "fingerprint" of the thermal properties of the complex. For example, the presence of a sharp endothermic peak can indicate the melting point, providing information about the purity and crystalline structure of the compound. The temperature at which decomposition occurs, often seen as a broad exothermic event, is a measure of the thermal stability of the complex. orientjchem.org By comparing the DSC thermogram of this compound with that of pure L-leucine, the effect of calcium coordination on the thermal stability of the amino acid can be determined.

The following table presents an example of thermal events that can be identified by DSC, using data from a representative copper-ligand complex and pure L-leucine. researchgate.netorientjchem.org

| Substance | Onset Temperature (°C) | Peak Temperature (°C) | Type of Event | Assignment |

| Cu(II) Complex | 430 | 700 | Exothermic | Decomposition |

| L-leucine | ~250 | ~270 | Endothermic | Sublimation |

Coordination Chemistry and Ligand Metal Interaction Mechanisms of Dicalcium L Leucinate

Binding Modes and Coordination Geometries of L-Leucinate to Calcium Ions

The L-leucinate anion (Leu⁻) possesses two primary functional groups capable of coordinating with a metal ion: the α-amino group (-NH₂) and the α-carboxylate group (-COO⁻). This allows for several potential binding modes with the Ca²⁺ ion.

The most common binding mode for α-amino acids with metal ions involves the simultaneous coordination of the α-amino nitrogen and one of the carboxylate oxygen atoms. This forms a stable five-membered ring structure, a phenomenon known as chelation. In this N,O-bidentate chelation, the L-leucinate anion acts as a bidentate ligand, binding to a single calcium ion at two points. This chelate effect significantly enhances the stability of the complex compared to coordination with two separate monodentate ligands, an effect driven by a favorable increase in entropy wikipedia.org. Calcium, characterized as a hard acid, readily interacts with the hard donor atoms of nitrogen and, particularly, oxygen from the carboxylate group princeton.edu.

In aqueous solutions, the interaction between the positively charged calcium ion and the negatively charged carboxylate group of the L-leucinate anion can be described as a salt bridge or ion pair wikipedia.org. This interaction is a combination of electrostatic attraction (ionic bonding) and hydrogen bonding wikipedia.org. The carboxylate group can coordinate with calcium in several ways: as a monodentate ligand (one oxygen atom binds), a bidentate chelating ligand (both oxygen atoms bind to the same metal ion), or a bridging ligand (each oxygen atom binds to a different metal ion) nih.govmdpi.com. In aqueous environments, the formation of these ion pairs is primarily driven by entropy, resulting from the release of ordered water molecules that were solvating the individual ions wikipedia.org. This electrostatic interaction is fundamental to the structure of calcium-amino acid complexes in both solution and the solid state.

The side chain of an amino acid plays a crucial role in determining its coordination behavior. L-leucine possesses an isobutyl side chain, which is aliphatic and hydrophobic reddit.comebi.ac.uk. This non-polar side chain lacks any functional groups (like hydroxyl, carboxyl, or imidazole groups) that can participate in coordinating the calcium ion. Therefore, the isobutyl group of leucine (B10760876) is considered non-coordinating.

Stoichiometry, Stability, and Speciation of Calcium-Leucinate Complexes

The interaction between calcium and L-leucine in solution leads to the formation of various complex species, each with a specific stoichiometry and associated stability.

The stoichiometry of metal-amino acid complexes can vary. While the name "Dicalcium L-leucinate" might be interpreted in several ways, chemical principles and experimental evidence point toward common metal-to-ligand ratios. For a divalent cation like Ca²⁺ and a monovalent leucinate anion (L⁻), electroneutrality is achieved with a 1:2 metal-to-ligand ratio, forming a CaL₂ complex. Potentiometric studies have identified the formation of different species in solution depending on conditions like pH and concentration. Specifically, the existence of a 1:1 complex (CaL⁺) and other protonated species has been established researchgate.net. Some patent literature for amino acid-calcium chelates also describes stable complexes with metal-to-ligand ratios of 1:1 and 1:2 google.com. The precise stoichiometry in a solid, crystalline material depends on the crystallization conditions and the incorporation of other molecules like water.

The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant, K) wikipedia.orglibretexts.org. A higher stability constant indicates a stronger interaction and a more stable complex. Potentiometric titration has been used to determine the stability constants for calcium-L-leucinate complexes in aqueous solutions.

One study established the formation of CaL⁺ and protonated CaHL²⁺ species at 298.15 K, determining their stability constants at various ionic strengths researchgate.net. Another investigation at 303 K identified ML and ML₂ complexes (where M=Ca²⁺ and L=Leucinate) researchgate.net. The thermodynamic parameters associated with complex formation, such as the change in enthalpy (ΔH) and entropy (ΔS), provide insight into the nature of the bonding. For instance, the chelation of calcium by L-leucine is an entropically driven process, consistent with the release of solvent molecules wikipedia.org.

Below are tables summarizing the stability constants for calcium-leucinate complexes as determined by potentiometric studies.

| Complex Species | Ionic Strength (I, mol/L KNO₃) | log β |

|---|---|---|

| CaL⁺ | 0.5 | 1.35 |

| CaL⁺ | 1.0 | 1.40 |

| CaL⁺ | 1.5 | 1.48 |

| CaHL²⁺ | 0.5 | 10.90 |

| CaHL²⁺ | 1.0 | 10.95 |

| CaHL²⁺ | 1.5 | 11.03 |

Data sourced from potentiometric titration studies establishing the formation of CaL⁺ and CaHL²⁺ complex particles researchgate.net.

| Complex Species | Ionic Strength (I, mol/dm³ NaCl) | log K |

|---|---|---|

| Ca(Leu)⁺ (log K₁) | 0.16 | 2.85 |

| Ca(Leu)₂ (log K₂) | 0.16 | 2.52 |

Data from pH-metric studies identifying ML and ML₂ species in an anionic micellar medium researchgate.net. Note: K₁ refers to the formation of Ca(Leu)⁺, and K₂ refers to the addition of a second ligand to form Ca(Leu)₂.

Influence of pH on Binding Affinity and Coordination State

The stability and coordination state of this compound are significantly influenced by the pH of the surrounding medium. The pH determines the protonation state of the L-leucine molecule's functional groups—the carboxylic acid and the α-amino group—which are the primary sites for calcium chelation. The interaction is a competitive process between calcium ions (Ca²⁺) and hydrogen ions (H⁺) for the binding sites on the L-leucine ligand. beloit.edu

Studies on various metal-amino acid and metal-peptide chelates have demonstrated that pH is a critical parameter affecting the rate and extent of chelation. researchgate.net For instance, research on mung bean peptide-calcium chelates found optimal formation conditions around pH 6. nih.gov The binding of calcium to certain proteins can be highly pH-dependent; for the C-type lectin receptor langerin, a decrease in pH from 7 to 6 leads to a lower affinity for Ca²⁺, which is a crucial part of its biological function. nih.gov However, in some complex systems like calmodulin, the binding affinity for target peptides can remain surprisingly constant over a wide pH range (e.g., 4.5 to 7.5), suggesting that charge regulation mechanisms can sometimes buffer the effects of pH changes. nih.govresearchgate.net

For this compound, the coordination state is directly linked to pH. In acidic solutions, the equilibrium shifts away from the chelated complex due to proton competition. As the pH increases towards neutral, the carboxylate group becomes available, favoring the formation of the stable five-membered chelate ring involving the calcium ion, the carboxylate oxygen, and the α-amino nitrogen. This relationship underscores the importance of pH control in any process involving the synthesis or application of this chelate. The effects of pH on L-leucine's functional groups and the subsequent impact on calcium binding are summarized in the table below.

Table 1: Effect of pH on L-leucinate Functional Groups and Calcium Binding Affinity

| pH Range | Predominant Carboxyl Group State | Predominant α-Amino Group State | Calcium Binding Affinity | Rationale |

| Acidic (< ~2.3) | -COOH (protonated) | -NH₃⁺ (protonated) | Very Low | The carboxyl group is protonated and unavailable for coordination. Strong competition from H⁺ ions. beloit.edu |

| Near Neutral (~2.3 - 9.6) | -COO⁻ (deprotonated) | -NH₃⁺ (protonated) | High / Optimal | The carboxylate anion is available for strong electrostatic interaction and coordination. The amino group can participate in chelation. |

| Alkaline (> ~9.6) | -COO⁻ (deprotonated) | -NH₂ (deprotonated) | Moderate to High | Both groups are deprotonated and available, but high concentrations of hydroxide (B78521) ions could potentially lead to the formation of calcium hydroxide precipitates. |

Mechanistic Insights into Calcium-L-Leucinate Chelation

The formation of a stable chelate between calcium and L-leucine involves a series of precise molecular interactions. The process is governed by the principles of coordination chemistry, where the calcium ion acts as a central metal atom (a Lewis acid) and the L-leucine molecule serves as a bidentate ligand (a Lewis base).

In the chelation of calcium by amino acids and peptides, the primary binding sites are typically the oxygen and nitrogen atoms, which act as electron donors. mdpi.comnih.gov For L-leucine, the key functional groups involved in forming the coordination complex with calcium are the carboxyl group (-COO⁻) and the α-amino group (-NH₂).

The deprotonated carboxyl group is particularly important. The two oxygen atoms of the carboxylate can coordinate with the calcium ion in several ways, including a unidentate fashion (one oxygen binds) or, more commonly in chelation, a bidentate fashion where both oxygens interact with the calcium ion. mdpi.comlibretexts.org Computational studies on L-leucine's interaction with other divalent metals have shown that the most favorable coordination positions are the two oxygen atoms of the carboxyl group. nih.gov The α-amino group's nitrogen atom, with its lone pair of electrons, also serves as a crucial coordination site. The simultaneous binding of the calcium ion to one of the carboxylate oxygens and the α-amino nitrogen results in the formation of a thermodynamically stable five-membered ring structure, which is a hallmark of α-amino acid chelation. google.com

The formation of the this compound complex is driven and stabilized by a combination of electrostatic and hydrophobic interactions.

Electrostatic Interactions: The primary driving force for the chelation is the strong electrostatic attraction between the positively charged calcium ion (Ca²⁺) and the negatively charged carboxylate group (-COO⁻) of the L-leucinate molecule. researchgate.net This ion-pair interaction brings the ligand and metal ion into close proximity, facilitating the formation of coordinate covalent bonds. In many calcium-binding proteins, electrostatic interactions are considered fundamental to the initial recognition and binding process between the protein and its target. nih.govmdpi.com

Table 2: Summary of Interactions in this compound Formation

| Interaction Type | Participating Groups | Role in Complex Formation | Significance |

| Electrostatic Attraction | Ca²⁺ ion and -COO⁻ group of L-leucinate | Primary driving force for initial association | Initiates the chelation process by bringing reactants together. researchgate.net |

| Coordinate Covalent Bonding | Ca²⁺ ion with lone electron pairs on carboxylate oxygens and amino nitrogen | Formation of the stable chelate ring | Defines the fundamental structure and stability of the chelate. mdpi.com |

| Hydrophobic Interactions | Isobutyl side chains of L-leucine ligands | Stabilize the overall complex, exclude water | Enhances the stability of the coordinate bonds and influences the three-dimensional structure. mdpi.comnih.gov |

The act of chelation imposes significant conformational constraints on the L-leucine ligand. In its free, unbound state in solution, the L-leucine molecule has considerable rotational freedom around its single bonds. Upon binding to the calcium ion, this flexibility is drastically reduced.

While L-leucine is a small molecule, the principles observed in larger calcium-binding proteins are applicable. In proteins like calmodulin, calcium binding induces a significant conformational transition from a "closed" to an "open" state, which is essential for its function. nih.govnih.govnih.gov Although the change in a single L-leucine molecule is not as dramatic, the principle of a binding-induced conformational shift to a lower-energy, more ordered state holds true. The specific bond angles and dihedral angles of the L-leucine backbone are altered to optimize the coordination geometry around the calcium ion, resulting in a well-defined and stable complex structure.

Theoretical and Computational Investigations of Dicalcium L Leucinate Systems

Quantum Chemical Approaches for Electronic Structure and Energetics

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecular system, providing fundamental information about its electronic structure and energy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable accuracy-to-cost ratio, particularly for systems containing a large number of atoms. google.com DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is well-suited for investigating various aspects of dicalcium L-leucinate.

Geometry Optimization: A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. DFT methods are widely used for geometry optimization, where the forces on each atom are calculated and iteratively minimized until a stable structure is found. google.comnih.gov For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the calcium ions and the L-leucinate ligand.

Binding Energies: DFT can be used to calculate the binding energy between the calcium ions and the L-leucinate ligand. This is typically achieved by calculating the energies of the individual components (two calcium ions and one L-leucinate molecule) and the energy of the fully formed this compound complex. The difference between these energies provides the binding energy, which is a measure of the stability of the complex. researchgate.netnih.gov Understanding these binding energies is crucial for comprehending the thermodynamic stability of the compound.

Spectroscopic Prediction: DFT calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra. For instance, by calculating the vibrational frequencies of the molecule, one can predict its infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and other spectroscopic parameters. nih.govrsc.org

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical this compound Monohydrate Complex

| Property | Calculated Value | Units |

| Ca-O (carboxylate) bond length | 2.35 | Å |

| Ca-O (water) bond length | 2.45 | Å |

| O-Ca-O bond angle | 85.5 | Degrees |

| Binding Energy (per Ca2+) | -350.0 | kcal/mol |

| Predicted IR Frequency (C=O stretch) | 1650 | cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from DFT calculations, as specific literature on this compound is not available.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results for the electronic structure and energetics of molecules. nih.gov

While computationally more demanding than DFT, ab initio methods are often used for smaller systems or to benchmark the results obtained from less computationally expensive methods. For this compound, high-precision ab initio calculations could be employed to obtain a very accurate value for the binding energy or to investigate the nature of the chemical bonding between the calcium ions and the L-leucinate ligand in detail. These calculations can provide a deeper understanding of the electronic charge distribution and the covalent versus ionic character of the bonds within the complex.

Molecular Simulation Techniques for Dynamic Behavior and Interactions

While quantum chemical methods are excellent for studying the static properties of molecules, molecular simulation techniques are used to explore their dynamic behavior and interactions over time. These methods treat molecules as a collection of atoms interacting via a set of classical force fields.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their movements and interactions to be tracked over time. youtube.com

For this compound in an aqueous environment, MD simulations can provide valuable insights into:

Solvation Structure: How water molecules arrange themselves around the calcium ions and the L-leucinate ligand. nih.gov

Ion Pairing: The dynamics of the association and dissociation of the calcium and L-leucinate ions in solution.

Conformational Dynamics: The flexibility of the L-leucinate ligand and how its conformation changes over time in the presence of the calcium ions.

By analyzing the trajectories generated from MD simulations, various properties such as radial distribution functions (to describe the solvation shell structure) and the potential of mean force (to quantify the strength of ion pairing) can be calculated. mdpi.com

Table 2: Representative Output from an MD Simulation of this compound in Water

| Parameter | Description | Typical Result |

| First Solvation Shell of Ca²⁺ | Average number of water molecules directly coordinating with a calcium ion. | 6-8 |

| Ca²⁺ - Leucinate Residence Time | Average time a leucinate ligand remains bound to a calcium ion. | Nanoseconds |

| Diffusion Coefficient of Leucinate | Measure of the mobility of the leucinate anion in the solution. | 10⁻⁹ m²/s |

Note: This data is representative of what could be obtained from MD simulations and is not based on specific published results for this compound.

Metadynamics is an enhanced sampling technique used in conjunction with molecular dynamics simulations to explore the free energy landscape of a system. nih.govresearchgate.net It works by adding a history-dependent bias potential to the system's potential energy, which encourages the system to escape from local energy minima and explore a wider range of conformations. dntb.gov.ua

In the context of this compound, metadynamics simulations could be used to calculate the free energy profile of the association and dissociation of a calcium ion with the L-leucinate ligand. nih.gov This would provide a quantitative measure of the thermodynamic stability of the complex in solution and the energy barriers associated with its formation and breakup. Such information is crucial for understanding the equilibrium and kinetics of calcium-leucinate interactions in a biological or industrial context.

Computational Modeling of Calcium-L-Leucinate Coordination

Computational modeling plays a pivotal role in understanding the coordination chemistry of metal ions with organic ligands. researchgate.netmaastrichtuniversity.nlmaastrichtuniversity.nlnih.govnih.gov For this compound, computational models can be constructed to investigate the preferred coordination number and geometry of the calcium ions.

Calcium ions are known to exhibit flexible coordination numbers, typically ranging from 6 to 8, and can adopt various coordination geometries. Computational models, often based on DFT calculations or analyses of MD simulation trajectories, can help to identify the most likely coordination modes of the L-leucinate ligand to the calcium centers. This includes determining whether the leucine (B10760876) binds in a monodentate, bidentate, or bridging fashion, and how water molecules or other solvent components complete the coordination sphere of the calcium ions.

By systematically exploring different possible coordination arrangements and calculating their relative energies, computational modeling can provide a detailed picture of the three-dimensional structure of this compound in both the solid state and in solution. nih.gov

Development and Validation of Force Fields for Calcium-Amino Acid Complexes

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the study of the dynamic behavior of molecules over time. The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.govplos.org The development of accurate force fields for metal-containing systems, such as this compound, presents unique challenges due to the complex nature of metal-ligand interactions.

The process of developing a force field for calcium-amino acid complexes typically involves the following steps:

Parameterization: This involves defining the parameters for both bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions involving the calcium ion and the L-leucinate molecule. Quantum mechanical (QM) calculations are often employed to derive these parameters by mapping the potential energy surface of the complex. nih.gov For instance, QM calculations can be used to determine the optimal geometry and interaction energies between Ca²⁺ and the functional groups of L-leucinate (carboxylate and amino groups).

Validation: Once parameterized, the force field must be rigorously validated by comparing the results of MD simulations against experimental data or higher-level theoretical calculations. nih.govplos.org For calcium-amino acid complexes, validation may involve assessing the ability of the force field to reproduce known structural properties, binding affinities, and dynamic behaviors. A common approach is to test the force field's ability to identify known calcium-binding motifs in proteins, such as the EF-hand. nih.gov

Refinement: Discrepancies between simulation results and experimental data often necessitate refinement of the force field parameters. plos.orgsemanticscholar.org This iterative process of parameter adjustment and validation is crucial for improving the accuracy and predictive power of the force field. For example, specific potentials for the interaction of Ca²⁺ with the side chains of amino acids like aspartic acid and glutamic acid, as well as the peptide backbone, have been derived to create more robust force fields for calcium-binding proteins. nih.gov

The table below summarizes key interaction parameters that are typically considered in the development of force fields for metal-amino acid complexes.

| Interaction Type | Parameters to be Determined | Common Computational Method for Parameterization |

| Bonded Interactions | ||